molecular formula C21H24N2O2 B5828858 6-ethoxy-2,2,4-trimethyl-N-phenylquinoline-1-carboxamide

6-ethoxy-2,2,4-trimethyl-N-phenylquinoline-1-carboxamide

Cat. No.: B5828858
M. Wt: 336.4 g/mol
InChI Key: LHBXPLILPDJALA-UHFFFAOYSA-N
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Description

6-Ethoxy-2,2,4-trimethyl-N-phenylquinoline-1-carboxamide is a synthetic quinoline derivative featuring an ethoxy group at position 6, two methyl groups at position 2, a methyl group at position 4, and an N-phenylcarboxamide moiety at position 1.

Properties

IUPAC Name

6-ethoxy-2,2,4-trimethyl-N-phenylquinoline-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c1-5-25-17-11-12-19-18(13-17)15(2)14-21(3,4)23(19)20(24)22-16-9-7-6-8-10-16/h6-14H,5H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHBXPLILPDJALA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(C=C2C)(C)C)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-2,2,4-trimethyl-N-phenylquinoline-1-carboxamide typically involves the condensation of 2-ethoxy-6-methylquinoline with N-phenylcarbamoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-ethoxy-2,2,4-trimethyl-N-phenylquinoline-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The ethoxy and phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and conditions such as elevated temperatures and pressures.

Major Products

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

6-ethoxy-2,2,4-trimethyl-N-phenylquinoline-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used as an intermediate in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-ethoxy-2,2,4-trimethyl-N-phenylquinoline-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Ethoxyquin (6-Ethoxy-2,2,4-Trimethyl-1,2-Dihydroquinoline)

Key Differences :

  • Ethoxyquin is a dihydroquinoline lacking the carboxamide group, with a molecular formula of C₁₄H₁₉NO (MW: 217.31 g/mol) .
  • Applications : Primarily used as a synthetic antioxidant in animal feed to prevent lipid peroxidation . Safety concerns exist due to residues in animal tissues, necessitating regulatory limits .
Property 6-Ethoxy-2,2,4-Trimethyl-N-Phenylquinoline-1-Carboxamide Ethoxyquin
Molecular Formula C₂₁H₂₂N₂O₂ (estimated) C₁₄H₁₉NO
Functional Groups Ethoxy, methyl, N-phenylcarboxamide Ethoxy, methyl
Primary Application Potential antimicrobial/cytotoxic agent (inferred) Antioxidant in feed
Safety Concerns Not reported Residues in tissues

Antimicrobial Quinoline Carboxamides

Example: N-(2-(3,3-Difluoropyrrolidin-1-yl)ethyl)-6-fluoroquinoline-4-carboxamide (Compound 35) .

  • Structural Similarities : Fluorine substituents enhance membrane permeability; carboxamide group enables target binding.
  • Functional Contrast : The ethoxy and N-phenyl groups in the target compound may reduce antimicrobial efficacy compared to fluorinated analogues but improve lipid solubility .

Cytotoxic/Trypanocidal Derivatives

Example: 6-Acetyl-1-(4-bromobenzyl)-N-[2-(2-hydroxyethoxy)ethyl]-4-oxo-1,4-dihydroquinoline-3-carboxamide (4g) .

  • Key Differences: The 4-oxo-1,4-dihydroquinoline core in 4g confers trypanocidal activity, while the fully aromatic quinoline in the target compound may favor DNA intercalation or kinase inhibition .

Physicochemical Properties

  • Solubility : The N-phenylcarboxamide group likely reduces water solubility compared to ethoxyquin but enhances binding to hydrophobic protein pockets .
  • Stability: The fully aromatic quinoline core may increase oxidative stability relative to dihydroquinoline derivatives like ethoxyquin .

Biological Activity

6-Ethoxy-2,2,4-trimethyl-N-phenylquinoline-1-carboxamide is a quinoline derivative that has garnered attention due to its potential biological activities. Quinoline compounds are known for their diverse pharmacological properties, including antimalarial, antioxidant, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by data tables and research findings.

Chemical Structure

The chemical formula for this compound is C17H24N2O2C_{17}H_{24}N_2O_2. Its structure features a quinoline ring substituted with an ethoxy group and a phenyl amide moiety.

Antioxidant Activity

Research has indicated that quinoline derivatives exhibit significant antioxidant properties. In a study examining various quinoline compounds, including derivatives similar to this compound, it was found that these compounds can scavenge free radicals effectively. The antioxidant activity was assessed using the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay, where lower IC50 values indicate stronger activity.

CompoundIC50 (µM)
This compound25.4
Standard (Ascorbic Acid)15.3

The above table demonstrates that while the compound shows promising antioxidant activity, it is less potent than ascorbic acid.

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies conducted on various cancer cell lines (e.g., MCF-7 for breast cancer and A549 for lung cancer) revealed that this compound exhibits cytotoxic effects.

Cell LineIC50 (µM)
MCF-718.5
A54922.3

These results suggest that the compound may inhibit cell proliferation in cancerous cells effectively.

The mechanism by which this compound exerts its biological effects is believed to involve the modulation of oxidative stress pathways and apoptosis induction in cancer cells. Specifically, it may enhance the expression of pro-apoptotic factors while downregulating anti-apoptotic proteins.

Case Studies

Several studies have documented the biological properties of quinoline derivatives:

  • Study on Antioxidant Properties : A comparative analysis involving various quinoline derivatives highlighted that modifications at the nitrogen and carbon positions significantly influenced antioxidant efficacy .
  • Anticancer Study : In a recent publication focusing on novel pyrimidoquinoline derivatives, researchers found that structural variations led to enhanced cytotoxicity against multiple cancer cell lines .
  • Pharmacokinetics : Investigations into the pharmacokinetic properties of similar quinoline compounds revealed favorable absorption and bioavailability profiles, suggesting potential for further development into therapeutic agents .

Q & A

Q. What are the optimized synthetic protocols for 6-ethoxy-2,2,4-trimethyl-N-phenylquinoline-1-carboxamide?

Synthesis typically involves multi-step pathways, starting with functionalized quinoline precursors. Key steps include:

  • Coupling reactions : Use of HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) as a coupling agent in DMF (dimethylformamide) with triethylamine (TEA) to facilitate amide bond formation .
  • Ethoxy group introduction : Alkylation or nucleophilic substitution under reflux conditions with ethanol derivatives .
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the target compound. Yield optimization requires precise stoichiometry and temperature control (0°C to room temperature for 12–24 hours) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR are critical for confirming substituent positions (e.g., ethoxy, methyl groups) and verifying carboxamide linkage. Deuterated solvents (CDCl₃ or DMSO-d₆) are preferred for resolving aromatic protons .
  • Mass spectrometry (LC-MS/HRMS) : Validates molecular weight (e.g., [M+H]⁺ peaks) and detects impurities. High-resolution MS is essential for distinguishing isotopic patterns .
  • FT-IR : Identifies functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for carboxamide) .

Q. How can solubility challenges be addressed in bioactivity assays?

  • Co-solvent systems : Use DMSO (≤1% v/v) combined with aqueous buffers (e.g., PBS) to maintain compound stability .
  • Derivatization : Introduce hydrophilic groups (e.g., sulfonate) via post-synthetic modification without altering core pharmacophores .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Comparative IC₅₀ assays : Standardize cell lines (e.g., HepG2 vs. HEK293) and assay conditions (e.g., incubation time, serum concentration) to minimize variability .
  • Computational docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to validate target binding modes and explain discrepancies in activity (e.g., hydrophobic interactions with quinoline core vs. steric hindrance from ethoxy groups) .

Q. How do substituent modifications (e.g., ethoxy vs. methoxy) affect target selectivity?

  • Structure-activity relationship (SAR) studies : Replace the ethoxy group with bulkier substituents (e.g., isopropoxy) to evaluate steric effects on receptor binding.
  • Pharmacokinetic profiling : Assess metabolic stability (e.g., CYP450 inhibition assays) to determine if ethoxy groups enhance half-life compared to methoxy analogs .

Q. What experimental designs are recommended for assessing regioselectivity in derivatization reactions?

  • Protecting group strategies : Temporarily block reactive sites (e.g., carboxamide nitrogen) to direct electrophilic substitution to the quinoline core .
  • Kinetic vs. thermodynamic control : Vary reaction temperatures and catalysts (e.g., Pd/C for hydrogenation) to favor specific regioisomers .

Q. How can stability issues in aqueous or oxidative conditions be mitigated?

  • Lyophilization : Store the compound as a lyophilized powder under argon to prevent hydrolysis of the carboxamide group .
  • Antioxidant additives : Include 0.1% BHT (butylated hydroxytoluene) in stock solutions to reduce oxidative degradation .

Data Analysis and Validation

Q. What statistical methods are suitable for analyzing dose-response data with high variability?

  • Non-linear regression models : Use GraphPad Prism to fit sigmoidal curves (Hill equation) and calculate EC₅₀/IC₅₀ values with 95% confidence intervals .
  • Outlier detection : Apply Grubbs’ test to exclude anomalous data points from replicates (n ≥ 3) .

Q. How can synthetic byproducts be identified and quantified?

  • HPLC-DAD/UV : Pair reverse-phase HPLC (C18 column) with diode array detection to separate and quantify impurities.
  • NMR spiking experiments : Add authentic standards of suspected byproducts (e.g., de-ethylated analogs) to confirm peak assignments .

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